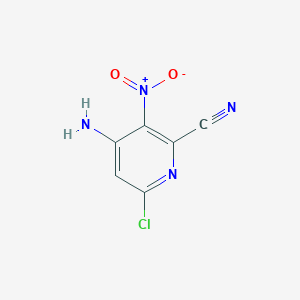
4-Amino-6-chloro-3-nitropyridine-2-carbonitrile
Descripción general
Descripción
4-Amino-6-chloro-3-nitropyridine-2-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with amino, chloro, nitro, and nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-3-nitropyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available pyridine derivativesThe nitrile group can be introduced via cyanation reactions using reagents such as sodium cyanide or potassium cyanide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-chloro-3-nitropyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon or Raney nickel as catalysts.
Reduction: Sodium borohydride, zinc, or iron in the presence of acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
4-Amino-6-chloro-3-nitropyridine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-chloro-3-nitropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-nitropyridine: A precursor in the synthesis of 4-Amino-6-chloro-3-nitropyridine-2-carbonitrile.
4-Amino-2,6-dichloropyridine: Another pyridine derivative with similar functional groups.
3-Cyanopyridine: Contains a nitrile group similar to this compound
Uniqueness
The presence of both electron-withdrawing (nitro, chloro, nitrile) and electron-donating (amino) groups allows for versatile chemical transformations and interactions with biological targets .
Propiedades
Fórmula molecular |
C6H3ClN4O2 |
|---|---|
Peso molecular |
198.57 g/mol |
Nombre IUPAC |
4-amino-6-chloro-3-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-1-3(9)6(11(12)13)4(2-8)10-5/h1H,(H2,9,10) |
Clave InChI |
KAYQVFYDILZZJH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1Cl)C#N)[N+](=O)[O-])N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














